molecular formula C31H43ClN2O5S B565905 S-Desmethyl S-Chloromethyl Dronedarone CAS No. 1520080-11-8

S-Desmethyl S-Chloromethyl Dronedarone

Cat. No.: B565905
CAS No.: 1520080-11-8
M. Wt: 591.204
InChI Key: QCNADTWLVZHBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Desmethyl S-Chloromethyl Dronedarone involves multiple steps, starting from the parent compound DronedaroneSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

S-Desmethyl S-Chloromethyl Dronedarone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs .

Scientific Research Applications

S-Desmethyl S-Chloromethyl Dronedarone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Desmethyl S-Chloromethyl Dronedarone is unique due to its specific structural modifications, which may influence its pharmacological properties and interactions with biological targets. These modifications can provide insights into the structure-activity relationships of Dronedarone and its analogs .

Properties

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNADTWLVZHBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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